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molecular formula C7H6Cl2F3N B8520136 3-Chloromethyl-4-trifluoromethylpyridine hydrochloride

3-Chloromethyl-4-trifluoromethylpyridine hydrochloride

Cat. No. B8520136
M. Wt: 232.03 g/mol
InChI Key: BWPBPKRLUBUWJH-UHFFFAOYSA-N
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Patent
US05756497

Procedure details

To a stirred solution of 3-hydroxymethyl-4-trifluoromethylpyridine (1.11 g, 6.27 mmol) from step 1 above in CH2Cl2 (20 mL) at 0° C. was added SOCl2 (0.89 g, 7.5 nmuol) in CH2Cl2 (10 mL). The mixture was allowed to warm to room temperature and stirred for 1 h, and the solvent and excess SOCl2 were evaporated under reduced pressure. The residue was concentrated from cyclohexane (3-) to give 3-chloromethyl-4-trifluoromethylpyridine hydrochloride as a solid which was used in the next step without purification (TLC: Rf = 0.75 (1:1 hexane:EtOAc)).
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10].O=S(Cl)[Cl:15]>C(Cl)Cl>[ClH:15].[Cl:15][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
OCC=1C=NC=CC1C(F)(F)F
Name
Quantity
0.89 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and excess SOCl2 were evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated from cyclohexane (3-)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC=1C=NC=CC1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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